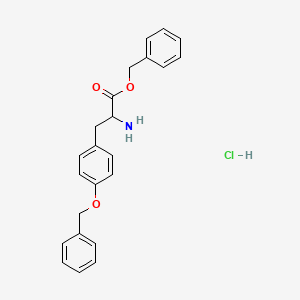

H-Tyr(Bzl)-DL-OBzl.HCl

Description

Nomenclature and Structural Context within Amino Acid and Peptide Chemistry

The nomenclature of H-Tyr(Bzl)-DL-OBzl.HCl precisely describes its molecular architecture. "H-Tyr" indicates the core structure of tyrosine with a free amino group. "(Bzl)" signifies that the hydroxyl group on the tyrosine side chain is protected by a benzyl (B1604629) group. mdpi.commtu.edu "DL" denotes that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid derivative. cambridge.orglibretexts.org "OBzl" specifies that the carboxyl group of the amino acid is esterified with a benzyl group, forming a benzyl ester. gcwgandhinagar.comlibretexts.org Finally, ".HCl" indicates that the compound is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents. peptide.comwatanabechem.co.jp

The structure of this compound is intrinsically linked to its function in peptide chemistry. Amino acids possess reactive functional groups, including the α-amino group, the carboxyl group, and, in the case of tyrosine, a phenolic hydroxyl group. springernature.comwikipedia.org To prevent unwanted side reactions during peptide synthesis, these groups must be temporarily blocked or "protected." springernature.comcpcscientific.com this compound is an example of a tyrosine derivative where the side chain and the carboxyl terminus are protected, leaving the α-amino group available for peptide bond formation. thermofisher.com

Table 1: Nomenclature Breakdown of this compound

| Component | Meaning |

| H- | Indicates a free amino group at the N-terminus. |

| Tyr | Abbreviation for the amino acid Tyrosine. |

| (Bzl) | Signifies a Benzyl protecting group on the side chain's hydroxyl group. mdpi.commtu.edu |

| DL- | Denotes a racemic mixture of both D and L stereoisomers. cambridge.orglibretexts.org |

| -OBzl | Represents a Benzyl ester protecting group on the carboxyl terminus. gcwgandhinagar.comlibretexts.org |

| .HCl | Indicates the compound is a hydrochloride salt. peptide.comwatanabechem.co.jp |

Significance of Tyrosine Derivatives in Synthetic Organic and Bioorganic Methodologies

Tyrosine and its derivatives are of significant interest in synthetic chemistry due to their versatile structure, which can be modified to create a wide array of biologically active compounds and molecular probes. lsu.edufrontiersin.org The synthesis of tyrosine derivatives is a key strategy for developing novel pharmaceuticals, agrochemicals, and materials. tandfonline.comiaea.orgniscpr.res.in These derivatives can be designed to have altered biological activities, improved stability, or specific labeling for research purposes. lsu.eduacs.org

In bioorganic chemistry, tyrosine derivatives are used to study protein structure and function, enzyme mechanisms, and cellular signaling pathways. lsu.eduwikipedia.org For instance, incorporating modified tyrosine residues into peptides can help elucidate the role of specific amino acids in protein-protein interactions or enzyme catalysis. lsu.edu The ability to synthesize these derivatives with high precision is crucial for advancing our understanding of complex biological systems. acs.orgacademie-sciences.fr

Protective Group Strategies: O-Benzylation of Tyrosine and Benzyl Esterification of Carboxyl Termini

The use of protecting groups is a cornerstone of modern peptide synthesis. springernature.comamericanpeptidesociety.orgcpcscientific.com The benzyl group (Bzl) is a widely used protecting group for the hydroxyl function of tyrosine and the carboxyl group of amino acids due to its relative stability under various reaction conditions and its susceptibility to removal by specific methods, such as catalytic hydrogenation. libretexts.orgthieme-connect.de

O-Benzylation of Tyrosine: The phenolic hydroxyl group of tyrosine is acidic and nucleophilic, necessitating its protection to prevent side reactions during peptide coupling. mdpi.commtu.edu O-benzylation involves attaching a benzyl group to the oxygen atom of the hydroxyl group. mdpi.com This protection is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. americanpeptidesociety.orgthermofisher.com However, a potential side reaction during the acidolytic cleavage of the benzyl group is the rearrangement to form 3-benzyltyrosine. acs.orgmendeley.com

Benzyl Esterification of Carboxyl Termini: The carboxyl group of an amino acid must be protected to prevent it from reacting with the activated carboxyl group of another amino acid during peptide bond formation. gcwgandhinagar.comlibretexts.org Benzyl esters are frequently employed for this purpose. gcwgandhinagar.comoup.com They are stable during peptide synthesis and can be cleaved under relatively mild conditions, often simultaneously with the removal of other benzyl-based protecting groups. libretexts.orgnih.gov

Table 2: Protective Group Strategies in this compound

| Protected Group | Protective Group | Rationale for Use |

| Tyrosine Side Chain (-OH) | Benzyl (Bzl) | Prevents unwanted reactions of the phenolic hydroxyl group. Stable to many deprotection conditions for other groups. mdpi.commtu.edu |

| Carboxyl Terminus (-COOH) | Benzyl Ester (OBzl) | Prevents self-condensation and allows for controlled peptide bond formation. gcwgandhinagar.comlibretexts.org |

Implications of DL-Stereochemistry for Research Applications

The presence of both D- and L-enantiomers in this compound has significant implications for its use in research. While proteins in most living organisms are composed almost exclusively of L-amino acids, D-amino acids are found in some natural products and have important biological roles. nih.govaimspress.comstudysmarter.co.uk

A racemic mixture like this compound can be used in several ways:

As a starting material for resolution: The racemic mixture can be separated into its individual D- and L-enantiomers using chiral chromatography or enzymatic resolution techniques. libretexts.orgresearchgate.netut.ac.irmdpi.com This provides access to both enantiomerically pure forms of the protected amino acid, which are valuable for stereospecific synthesis.

In the synthesis of non-chiral molecules: If the final product does not require a specific stereochemistry, the racemic mixture can be used directly, simplifying the synthetic process.

For studying the effects of stereochemistry: By synthesizing peptides or other molecules with either the D- or L-form of the amino acid, researchers can investigate how stereochemistry influences biological activity, protein structure, and enzymatic recognition. nih.govacs.org The presence of a D-amino acid in a peptide can, for example, increase its resistance to enzymatic degradation. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTBYVTWFYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of H Tyr Bzl Dl Obzl.hcl

Synthetic Routes to H-Tyr(Bzl)-DL-OBzl.HCl and Related Derivatives

The preparation of this compound involves strategic protection of the functional groups of tyrosine to enable selective reactions. The synthetic approach can be tailored to produce either a racemic mixture or a specific enantiomer, followed by esterification and salt formation.

The choice between an enantioselective and a racemic synthesis depends on the final application of the target molecule. wikipedia.org Many biological systems exhibit a high degree of chirality, meaning that different enantiomers of a molecule can have vastly different biological activities. acs.org Therefore, for pharmaceutical applications, the synthesis of a single enantiomer is often required. icjs.us

Enantioselective Synthesis : This approach aims to produce a single enantiomer in excess. wikipedia.org This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. icjs.us For instance, an enantioselective synthesis of a protected tyrosine derivative might involve an asymmetric hydrogenation or an enzymatic resolution step to isolate the desired L- or D-enantiomer. nih.govut.ac.ir

Racemic Synthesis : A racemic synthesis produces an equal mixture of both enantiomers. researchgate.net This is often simpler and more cost-effective as it does not require chiral catalysts or resolving agents. The synthesis of DL-tyrosine derivatives can be achieved by starting with racemic tyrosine or by inducing racemization of an enantiomerically pure starting material under certain conditions, such as in the presence of acetic anhydride (B1165640) in an acetic acid solvent. researchgate.net The resulting racemic mixture can then be carried through the subsequent protection and esterification steps.

| Aspect | Enantioselective Synthesis | Racemic Synthesis |

|---|---|---|

| Product | A single enantiomer (L- or D-) | An equal mixture of L- and D-enantiomers |

| Methodology | Requires chiral catalysts, auxiliaries, or resolutions | Generally simpler, direct synthesis |

| Cost | Typically higher due to specialized reagents | More cost-effective |

| Application | Pharmaceuticals, biologically active peptides | As a starting material for racemic drugs or when stereochemistry is not critical |

The formation of the benzyl (B1604629) ester at the carboxylic acid terminus is a crucial step in the synthesis of this compound. Several methods are available for this transformation, with the Fischer-Speier esterification being a common approach. researchgate.netresearchgate.net

Fischer-Speier Esterification : This method involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.netresearchgate.netnih.gov The reaction is typically performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester product. unimi.it The choice of solvent is critical to prevent racemization, especially for amino acids with electron-withdrawing side chains like tyrosine. researchgate.net While hazardous solvents like benzene (B151609) were historically used, safer alternatives like cyclohexane (B81311) have been shown to be effective while minimizing racemization. unimi.it

Alternative Methods : For acid-sensitive amino acids, alternative esterification methods can be employed. One such method involves the thermal decomposition of benzyldimethylanilinium salts of N-protected amino acids. publish.csiro.au Another approach is the use of benzyl halides (benzyl bromide or chloride) with a base to facilitate the esterification. chem-station.comwikipedia.orgorganic-chemistry.org

The final step in the synthesis is the formation of the hydrochloride salt at the amino group. This is typically achieved by treating the amino acid ester with hydrochloric acid.

Gaseous HCl : One common method is to dissolve the amino acid ester in an anhydrous organic solvent, such as diethyl ether, and bubble gaseous HCl through the solution. researchgate.net The hydrochloride salt, being insoluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net

HCl in Organic Solvents : Alternatively, a solution of HCl in an organic solvent, such as ethyl acetate, can be used. core.ac.uk This method avoids the need to handle gaseous HCl directly.

Reaction with Thionyl Chloride and Methanol (B129727) : A convenient method for preparing amino acid ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane. nih.gov

Liberation from Salts : In some cases, the free amino acid can be liberated from its salt by treatment with an epoxide in an anhydrous environment. google.com

Chemical Stability and Reactivity Profile in Synthetic Contexts

The protecting groups in this compound are designed to be stable under certain reaction conditions while being removable under others. Understanding the stability and potential side reactions is crucial for its successful application in peptide synthesis. bibliomed.org

The benzyl (Bzl) group is widely used for protecting hydroxyl and carboxyl groups in peptide synthesis. peptide.comcreative-peptides.com It is generally stable to basic and mildly acidic conditions. chem-station.com However, its stability can be influenced by the specific reaction conditions.

In the context of the Boc/Bzl strategy in peptide synthesis, the Boc (tert-butyloxycarbonyl) group is used for N-terminal protection and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). biosynth.com The benzyl protecting groups are designed to be stable under these conditions but are typically removed at the end of the synthesis using stronger acidic conditions, such as hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in acetic acid. peptide.comug.edu.pl

However, the O-benzyl group of tyrosine can exhibit some lability to TFA, leading to partial deprotection during the removal of the Boc group. acs.org This can be a significant side reaction, especially in the synthesis of longer peptides that require multiple deprotection cycles. acs.org The loss of the O-benzyl group can be accompanied by an intramolecular rearrangement to form 3-benzyltyrosine. acs.orgnih.gov

| Condition | Stability of Benzyl Group | Potential Side Reactions |

|---|---|---|

| Mild Base (e.g., piperidine) | Stable | Minimal |

| Mild Acid (e.g., for Boc removal - 50% TFA in CH2Cl2) | Partially labile | Debenzylation, rearrangement to 3-benzyltyrosine acs.orgnih.gov |

| Strong Acid (e.g., HF, HBr/AcOH) | Cleaved | Deprotection |

| Catalytic Hydrogenation (H2/Pd) | Cleaved | Deprotection |

To mitigate the premature loss of the O-benzyl group, several strategies have been developed. These include using a mixture of TFA and acetic acid for Boc deprotection, which has been shown to suppress the formation of 3-benzyltyrosine. nih.gov Alternatively, more acid-stable protecting groups, such as 2,6-dichlorobenzyl, can be used for the tyrosine side chain. acs.org

During peptide bond formation, the activated carboxylic acid of the incoming amino acid is susceptible to racemization, which is the loss of stereochemical integrity at the alpha-carbon. peptide.comnih.govmdpi.com This is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. mdpi.com The acidity of the alpha-proton is increased upon activation of the carboxyl group, making it susceptible to abstraction by a base. mdpi.com Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

Several factors can influence the extent of racemization:

Coupling Reagents : The choice of coupling reagent can have a significant impact on the level of racemization. nih.gov Some reagents are known to promote oxazolone formation more than others. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress racemization. peptide.com

Base : The presence of a tertiary base, which is often used to neutralize the hydrochloride salt of the amino component, can increase the risk of racemization. core.ac.uk

Amino Acid Side Chain : Amino acids with electron-withdrawing side chains, such as tyrosine, are more prone to racemization. researchgate.net

Reaction Conditions : Higher temperatures and longer reaction times can also increase the likelihood of racemization.

For this compound, since it is already a racemic mixture, racemization of the tyrosine residue itself is not a concern. However, if this compound is used in a coupling reaction with an enantiomerically pure amino acid, the potential for racemization of the incoming amino acid must be considered.

Derivatization and Functionalization Strategies

The trifunctional nature of this compound—possessing a phenolic hydroxyl, a carboxylic acid, and an amine—is masked by protecting groups. Functionalization, therefore, primarily involves the strategic deprotection of these groups or reactions involving the free amine.

Selective Modification of the Tyrosine Phenolic Hydroxyl Group

The benzyl ether protecting the phenolic hydroxyl group is robust and stable under various conditions, including the basic conditions used in Fmoc-based peptide synthesis. thieme-connect.de However, its selective removal is a key transformation that unmasks the hydroxyl group for further modification, such as phosphorylation or alkylation.

The primary method for cleaving the O-benzyl group is through acidolysis or catalytic hydrogenation.

Acidic Cleavage : Strong acids are effective for deprotection. A common reagent is trifluoroacetic acid (TFA), often used in cocktails with scavengers to prevent side reactions. thieme-connect.dejst.go.jp A thioanisole-trifluoroacetic acid system can quantitatively deprotect O-benzyl-tyrosine within hours at room temperature. jst.go.jp However, a significant challenge during acid-catalyzed deprotection is the potential for the O-to-C migration of the benzyl group, leading to the formation of 3-benzyltyrosine as an undesired byproduct. thieme-connect.denih.gov The use of HBr in a mixture of phenol (B47542) and p-cresol (B1678582) has been shown to reduce this side reaction compared to HBr in TFA. nih.gov

Catalytic Hydrogenation : A milder and often preferred method for removing the benzyl ether in solution-phase synthesis is catalytic hydrogenation. thieme-connect.de This reaction typically involves hydrogen gas and a palladium catalyst (e.g., Pd/C). It is highly efficient and completely prevents the ring alkylation side reaction that can occur under strong acidic conditions. thieme-connect.de

| Deprotection Method | Reagents | Key Features | Potential Side Reactions |

| Acidolysis | Trifluoroacetic Acid (TFA) with scavengers (e.g., thioanisole) | Effective and rapid deprotection. | O-to-C migration of the benzyl group, forming 3-benzyltyrosine. thieme-connect.denih.gov |

| Acidolysis | HBr in phenol/p-cresol | Reduced incidence of benzyl group migration compared to HBr/TFA. nih.gov | Still requires strong acid conditions. |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Mild conditions; prevents ring alkylation. thieme-connect.de | Not suitable for substrates containing other reducible functional groups. |

Transformations of the Carboxyl Ester and Free Amine Functionalities

The free primary amine (as its HCl salt) and the benzyl-protected carboxyl group are the other key reactive sites for transformations such as peptide bond formation and ester hydrolysis.

Amine Group Transformations (Peptide Coupling) : The primary amine of this compound is the nucleophile for forming a peptide bond. Before coupling, the hydrochloride salt must be neutralized to the free amine using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA). bachem.com The free amine then reacts with an activated carboxylic acid of another amino acid. Common coupling reagents used to activate the carboxyl group include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts like HATU and HBTU, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization. bachem.compeptide.comthermofisher.com

Carboxyl Ester Transformations (Hydrolysis) : The benzyl ester is a protecting group for the carboxylic acid. It can be removed to yield the free acid, which can then be activated for subsequent coupling reactions. Similar to the benzyl ether, the benzyl ester is stable to moderately acidic and basic conditions but can be cleaved by strong acidolysis, catalytic hydrogenation, or saponification (base-catalyzed hydrolysis). archive.orgthieme-connect.de The rate of hydrolysis is influenced by the specific reagents and conditions used. archive.org Studies have shown that the benzyl ester group can enhance the affinity of the amino acid monomer for certain enzyme catalysts in chemoenzymatic polymerization reactions. acs.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Ensuring the chemical identity and purity of this compound and its subsequent derivatives is paramount. This is achieved through a combination of high-resolution chromatographic and spectroscopic methods.

Chromatographic Purification and Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical assessment of protected amino acids.

Purity Assessment : Reversed-phase HPLC (RP-HPLC) is routinely used to determine the chemical purity of the compound. The sample is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives like TFA. nih.gov Purity is quantified by integrating the peak area of the compound relative to any impurities detected, usually by UV absorbance at a specific wavelength (e.g., 254 nm). usp.org

Chiral Analysis : Since the starting material is a DL-racemic mixture, chiral HPLC is essential for separating the D- and L-enantiomers. This is crucial for applications where stereochemical purity is required. Chiral separations can be achieved directly using a chiral stationary phase (CSP), such as those based on proteins, macrocyclic antibiotics (e.g., teicoplanin), or cyclodextrins. tandfonline.comsigmaaldrich.commdpi.com The choice of mobile phase and column is critical for achieving baseline resolution of the enantiomers. tandfonline.comresearchgate.net Alternatively, indirect methods involve derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. tandfonline.com

| HPLC Method | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase (RP-HPLC) | C18 (ODS) | Water/Acetonitrile gradient with 0.1% TFA | Chemical Purity Assessment. nih.govusp.org |

| Chiral HPLC (Direct) | Chiral Stationary Phase (e.g., Ovomucoid, Teicoplanin) | Aqueous buffer with organic modifier (e.g., Methanol) | Enantiomeric Purity Assessment (Separation of D and L isomers). tandfonline.comsigmaaldrich.com |

Spectroscopic Characterization for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography)

Spectroscopic techniques provide definitive structural confirmation and are often coupled with chromatography for enhanced analytical power.

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the chemical environment of all protons. The spectrum of this compound would show characteristic signals for the aromatic protons of the three benzene rings, the benzylic methylene (B1212753) protons of the two protecting groups, and the protons of the tyrosine backbone (α-CH and β-CH₂). The integration of these signals confirms the relative number of protons in each environment.

Illustrative ¹H NMR Data Table (Expected Chemical Shifts in CDCl₃)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Bzl groups, Tyr ring) | ~6.8 - 7.5 | Multiplet |

| Benzylic Methylene (O-CH₂-Ph of ester) | ~5.1 - 5.3 | Singlet |

| Benzylic Methylene (O-CH₂-Ph of ether) | ~4.9 - 5.1 | Singlet |

| α-Proton (α-CH) | ~4.0 - 4.3 | Triplet |

| β-Protons (β-CH₂) | ~3.0 - 3.3 | Doublet |

Note: Exact chemical shifts can vary based on solvent and concentration. pdx.eduoregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique provides both separation and mass information. The compound is first separated by LC and then introduced into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecular ion. This confirms the molecular weight of the compound (361.44 g/mol for the free base). High-resolution mass spectrometry can provide an exact mass, further confirming the elemental composition.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is a more recent advancement over HPLC that utilizes smaller particle sizes in the stationary phase column, allowing for higher resolution, greater sensitivity, and significantly faster analysis times. jst.go.jp UPLC systems, often coupled with mass spectrometry (UPLC-MS), are highly effective for the rapid purity assessment and characterization of amino acid derivatives and complex peptide mixtures. jst.go.jp

H Tyr Bzl Dl Obzl.hcl As a Core Building Block in Complex Molecular Architectures

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymeric support. lsu.edu H-Tyr(Bzl)-DL-OBzl.HCl is particularly well-suited for this methodology, especially within the framework of the Boc/Bzl protecting group strategy.

Integration within Established Protecting Group Schemes (e.g., Boc/Bzl strategy)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic approach in SPPS that relies on differential acid lability for the selective removal of protecting groups. lsu.eduseplite.com In this scheme, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically provided by benzyl-based groups. seplite.compeptide.com

This compound integrates seamlessly into this strategy. The key attributes are:

Nα-Amino Group: The free amine (as a hydrochloride salt) is ready for coupling with an Nα-Boc-protected amino acid to be added to the peptide chain.

Side-Chain Protection: The tyrosine hydroxyl group is protected as a benzyl (B1604629) ether (-O-Bzl).

C-Terminal Protection: The C-terminus is protected as a benzyl ester (-OBzl).

The Boc group is removed using a moderately strong acid, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.com In contrast, the benzyl-based protecting groups on the tyrosine side chain and the C-terminus are stable to these conditions and require a much stronger acid, typically liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step from the resin. peptide.com This orthogonal stability is fundamental to the success of the Boc/Bzl strategy, preventing premature deprotection of the side chain, which could lead to unwanted side reactions.

| Protecting Group | Structure | Position on this compound | Cleavage Condition |

| Benzyl (Bzl) Ether | -O-CH₂-C₆H₅ | Tyrosine Side-Chain | Strong Acid (e.g., HF) |

| Benzyl (Bzl) Ester | -COO-CH₂-C₆H₅ | C-Terminus | Strong Acid (e.g., HF) |

| tert-Butoxycarbonyl (Boc) | -CO-O-C(CH₃)₃ | Used on incoming amino acid | Moderate Acid (e.g., TFA) |

Strategies for C-Terminal Attachment to Polymeric Supports

To initiate SPPS, the first amino acid must be covalently linked to the solid support. When using a pre-protected building block like this compound, where the C-terminus is already masked as a benzyl ester, direct attachment is not feasible. Therefore, strategic modifications or alternative anchoring approaches are required.

One common strategy involves the saponification (hydrolysis) of the C-terminal benzyl ester to yield the free carboxylic acid, Nα-H-Tyr(Bzl)-OH. This derivative can then be coupled to a standard hydroxyl-functionalized resin, such as Wang or PAM resin, using conventional coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

An alternative and more advanced strategy is side-chain anchoring . In this approach, the peptide is attached to the solid support via a functional group on an amino acid side chain, leaving the C-terminus available for modification or elongation. nih.gov For a tyrosine derivative, the phenolic hydroxyl group could theoretically be used to link to the resin, although this is less common than using the side chains of Asp, Glu, or Cys. nih.govnih.gov If this compound is to be the C-terminal residue in a peptide synthesized via a side-chain anchoring strategy (e.g., using a preceding Asp residue for anchoring), its benzyl ester group would remain intact throughout the synthesis and would be cleaved only during the final detachment from the resin. nih.gov

Optimization of Peptide Coupling Reactions and Efficiency

The bulky benzyl groups on the tyrosine side chain and C-terminus can cause steric hindrance, potentially slowing down the coupling reaction. A study evaluating coupling efficiencies in the Boc-Bzl strategy noted that certain amino acid combinations are inherently more difficult to couple. nih.govsemanticscholar.org To overcome this, highly efficient coupling reagents are employed.

Common Coupling Reagents for SPPS:

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms an active ester in situ, leading to rapid and efficient coupling. du.ac.in |

Optimization strategies include:

Double Coupling: Repeating the coupling step to ensure the reaction goes to completion.

Monitoring: Using qualitative tests like the ninhydrin (Kaiser) test to check for the presence of unreacted free amines on the resin before proceeding to the next cycle. iris-biotech.de

Solvent Choice: Using solvents like DMF or NMP that promote resin swelling, allowing reagents to access the reactive sites within the polymer matrix. du.ac.in

In Situ Neutralization: Combining the neutralization of the N-terminal amine salt and the subsequent coupling into a single step can improve efficiency, particularly for difficult sequences. peptide.com

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for segment condensation strategies. libretexts.org this compound and peptide segments derived from it are excellent substrates for these methods.

Segment Condensation Approaches (e.g., Azide (B81097) Method for minimal racemization)

Segment condensation involves the coupling of two fully protected peptide fragments. A major challenge in this approach is the risk of racemization of the C-terminal amino acid of the carboxyl component during activation. The azide method is a classic and highly effective technique for minimizing this risk. doi.orgrsc.org

A peptide segment terminating with a C-terminal benzyl ester, such as one built using this compound, is an ideal precursor for this method. The process involves two key steps:

Hydrazinolysis: The protected peptide benzyl ester is treated with hydrazine hydrate (N₂H₄·H₂O) to convert the C-terminal ester into a peptide hydrazide (-CONHNH₂). This reaction is typically carried out in solvents like DMF. doi.orgnih.gov The benzyl ester is a suitable substrate for this conversion. ccspublishing.org.cnchemrxiv.org

Azide Formation and Coupling: The peptide hydrazide is then converted into a highly reactive peptide azide (-CON₃) by treatment with nitrous acid (e.g., from NaNO₂ and HCl) at low temperatures. The resulting peptide azide can be coupled to the N-terminal amine of another peptide segment with a very low risk of racemization. rsc.org

The key advantage of the azide method is that the activation of the carboxyl group proceeds without the formation of intermediates (like oxazolones) that are prone to racemization. rsc.org This makes it a preferred method for coupling peptide fragments, ensuring the chiral integrity of the final product.

Mechanistic Studies of Peptide Bond Formation in Homogeneous Systems

In a homogeneous solution-phase system, the kinetics and mechanism of peptide bond formation can be studied in detail. The reaction involves the nucleophilic attack of a free amino group on an activated carboxyl group. The use of a building block like this compound presents specific mechanistic considerations.

The rate of peptide bond formation is influenced by several factors:

Steric Hindrance: The bulky benzyl protecting groups on the tyrosine side chain and C-terminus can influence the approach of the reacting molecules, potentially affecting the reaction rate compared to less hindered amino acids.

Solvent Effects: The choice of solvent can impact the solvation of both the reactants and the transition state, thereby altering the reaction kinetics.

Activation Method: The mechanism of peptide bond formation is highly dependent on the coupling reagent used. Reagents like DCC or HATU proceed through different activated intermediates (O-acylisourea or active esters, respectively), each with its own kinetic profile and susceptibility to side reactions.

In a homogeneous system, the reaction can be under either thermodynamic or kinetic control . researchgate.net Most modern peptide coupling methods operate under kinetic control, where a highly reactive acylating agent is generated that reacts rapidly and irreversibly with the amine component. The benzyl ester group of this compound is generally stable under these coupling conditions, serving as an effective protecting group until it is intentionally removed. libretexts.orggoogle.com

Role in Peptidomimetic Design and Synthesis

The protected amino acid derivative, this compound, serves as a crucial building block in the field of medicinal chemistry, particularly in the design and synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. The benzyl protecting groups on both the phenolic hydroxyl group and the carboxylic acid of the tyrosine residue provide essential chemical stability during peptide synthesis, allowing for its strategic incorporation into complex molecular architectures.

Incorporation into Non-Canonical Amino Acid Frameworks and Pseudopeptides

The synthesis of peptidomimetics often involves the incorporation of non-canonical amino acids (ncAAs) to introduce novel structural and functional properties. This compound, as a protected form of tyrosine, is a valuable precursor for creating such frameworks. The ability to genetically encode ncAAs with unique properties, such as fluorescent or photo-activated groups, has expanded the tools available for studying protein function. nih.gov Methodologies like in vivo nonsense suppression and the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs have been successfully applied to incorporate ncAAs into membrane proteins. nih.gov

The benzyl protection of the tyrosine side chain in this compound allows for selective modifications and coupling reactions, facilitating its integration into peptide backbones where natural amino acids might not be suitable. This leads to the formation of pseudopeptides, which contain modified peptide bonds or non-proteinogenic amino acids. The design of these molecules is a major focus in medicinal chemistry, aiming to create ligands with specific three-dimensional structures that can interact with biological receptors. mdpi.com The incorporation of such modified amino acids can confer resistance to enzymatic degradation and allow for fine-tuning of the conformational properties of the resulting molecule.

Research has focused on developing novel amino acids with conformationally constrained side chains to produce highly selective and potent peptide analogues for hormones and neurotransmitters. mdpi.com The use of protected precursors like this compound is fundamental to these synthetic strategies.

| Strategy for ncAA Incorporation | Description | Key Advantage |

| In vivo nonsense suppression | Utilizes a chemo-enzymatically acylated orthogonal tRNA to incorporate the ncAA in a target protein within a host organism like Xenopus laevis oocytes. nih.gov | Allows for site-directed incorporation of ncAAs into proteins in a living system. |

| Orthogonal aa-RS/tRNA pairs | Co-evolved aminoacyl-tRNA synthetase and tRNA pairs are co-expressed with the target gene in the presence of the ncAA. nih.gov | Can be applied in a broad range of cell types, from prokaryotes to eukaryotes. |

| Chemical Synthesis | Involves the direct chemical synthesis of peptides, allowing for the incorporation of a wide variety of unnatural amino acids and backbone modifications. nih.gov | Not limited by the ribosomal machinery, offering maximum flexibility in molecular design. nih.gov |

Design and Construction of Conformationally Constrained Peptidic Structures

A key strategy in peptidomimetic design is to introduce conformational constraints into the peptide structure. This reduces the molecule's flexibility, which can lead to increased binding affinity and specificity for its target receptor by minimizing the entropic penalty upon binding. nih.gov this compound is an important component in the synthesis of such constrained structures.

Cyclization of linear peptides is a common method to create conformationally restricted structures. nih.gov These cyclic peptides often exhibit enhanced stability against proteases compared to their linear counterparts. nih.gov The protected tyrosine derivative can be incorporated into a linear peptide chain, and its functional groups can be deprotected at specific stages to facilitate cyclization or other constraining modifications.

The design of these constrained peptides is often guided by the three-dimensional structures of protein-protein interaction interfaces. mdpi.com By mimicking the spatial arrangement of key residues at these interfaces, potent and specific inhibitors can be developed. mdpi.com For example, constrained peptides have been successfully designed as protein tyrosine kinase inhibitors, which are important targets in cancer therapy. nih.gov

| Type of Constraint | Method of Introduction | Impact on Peptide Properties |

| Cyclization | Forming a covalent bond between the N- and C-termini or between side chains. | Enhances proteolytic stability and binding affinity. nih.gov |

| Lactam Bridges | Creating cyclic dipeptides with 5-, 6-, or 7-membered lactam rings. nih.gov | Introduces defined turns and reduces conformational freedom. |

| Side-Chain Modifications | Introducing bulky groups or creating cyclic structures within the side chain. mdpi.com | Controls the torsional angles (χ-space) critical for activity and selectivity. mdpi.com |

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govbeilstein-journals.org this compound and similar tyrosine derivatives are valuable substrates in these processes, particularly for the formation of peptide bonds and the construction of complex biomolecules.

Enzyme-Catalyzed Peptide Bond Formation Using Tyrosine Derivatives

Enzymes, particularly proteases acting in reverse, can be used as catalysts for forming peptide bonds. mdpi.com This approach, known as reversed proteolysis, can be more efficient than hydrolysis under specific conditions, such as in organic solvents. mdpi.com Tyrosine derivatives are suitable substrates for certain enzymes in these ligation reactions.

One notable example involves the enzyme tyrosinase, which can oxidize the phenol (B47542) side chain of tyrosine residues. nih.govacs.org This enzymatic oxidation generates reactive o-quinone electrophiles that can rapidly react with nucleophiles, such as the sulfhydryl group of cysteine, to form a covalent bond. nih.govacs.org This method allows for the site-specific coupling of peptides and proteins under mild aerobic conditions. nih.govacs.org The use of simple tyrosine derivatives avoids the need for pre-installing sensitive functional groups. nih.govacs.org

Another enzyme, catechol-O-methyltransferase (COMT), can catalyze the methylation of L-DOPA residues that have been incorporated into peptides. acs.org L-DOPA itself can be generated from tyrosine residues through the action of tyrosinase. acs.org This tandem enzymatic approach provides a regioselective method for modifying tyrosine residues within peptides and proteins. acs.org

| Enzyme | Catalytic Function | Application in Synthesis |

| Tyrosinase | Oxidizes tyrosine residues to reactive o-quinones. nih.govacs.org | Catalyzes site-specific tyrosine-cysteine bond formation for protein and peptide conjugation. nih.govacs.org |

| Proteases (e.g., Trypsin) | Catalyze peptide bond formation in non-aqueous environments (reversed proteolysis). mdpi.com | Used for the ligation of peptide fragments. |

| Catechol-O-methyltransferase (COMT) | Catalyzes the O-methylation of L-DOPA residues within a peptide chain. acs.org | Allows for regioselective derivatization of tyrosine residues after initial enzymatic hydroxylation. acs.org |

Strategies for Mitigating Proteolytic Cleavage During Enzymatic Synthesis

A significant challenge in both the therapeutic application of peptides and their enzymatic synthesis is their susceptibility to degradation by proteases. nih.govtudublin.ie Proteases are enzymes that hydrolyze peptide bonds, and their presence can lead to the breakdown of the desired product. tudublin.ie Several strategies have been developed to mitigate this unwanted proteolytic cleavage.

One effective approach is to modify the peptide's structure to make it less recognizable to proteases. This can include:

Terminal Modifications : Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases, which cleave terminal amino acids. nih.govacs.org

Incorporation of D-amino acids : Replacing L-amino acids at known cleavage sites with their D-enantiomers can significantly increase resistance to proteolysis, as proteases are highly stereospecific. nih.gov

Use of Protease-Deficient Strains : When using recombinant systems for protein expression, employing host cell lines that have been genetically engineered to lack certain proteases (e.g., E. coli BL21) can reduce degradation. tudublin.ietudublin.ie

Addition of Protease Inhibitors : During cell lysis and purification, a cocktail of protease inhibitors can be added to the buffer to block the activity of released proteases. tudublin.ietudublin.ie

These strategies are crucial for ensuring the integrity and yield of peptides and proteins during their synthesis and for enhancing their stability in biological applications. nih.gov

Conformational and Structural Analysis of Peptides Incorporating O Benzyltyrosine Ester Moieties

Impact of O-Benzyltyrosine and Benzyl (B1604629) Ester Groups on Local and Global Peptide Conformation

The presence of the bulky O-benzyl and benzyl ester groups on the tyrosine residue significantly influences both the local and global conformation of a peptide. These groups introduce steric hindrance and specific non-covalent interactions that dictate the accessible conformational space of the peptide backbone and side chains.

Local Conformation: The benzyl groups can restrict the rotational freedom around the chi (χ) angles of the tyrosine side chain, favoring specific rotameric states. This, in turn, can influence the backbone dihedral angles (phi, ψ) of the neighboring amino acid residues. The aromatic rings of the benzyl groups can engage in π-π stacking interactions with other aromatic residues within the peptide sequence, further stabilizing local secondary structures such as turns or helical segments.

Computational Approaches to Conformational Characterization

Computational methods are invaluable for exploring the vast conformational landscape of peptides and for providing detailed insights into their dynamic behavior at an atomic level.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of peptides containing O-Benzyltyrosine ester moieties in various environments, such as in aqueous solution or in membrane-mimicking solvents. ntu.edu.sg

These simulations can reveal:

The preferred conformations of the peptide.

The flexibility of different regions of the peptide chain.

The nature and lifetime of intramolecular and intermolecular interactions.

The free energy landscape of conformational transitions.

A typical MD simulation protocol involves an initial energy minimization of the system, followed by a gradual heating phase and a prolonged equilibration period at a constant temperature and pressure. The production phase of the simulation then generates a trajectory of atomic coordinates over time, which can be analyzed to extract structural and dynamic information. rsc.orgcnr.it

Table 1: Representative Parameters for Molecular Dynamics Simulations of Peptides

| Parameter | Typical Value/Method |

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E (for explicit solvent) |

| System Size | Varies depending on peptide size and solvent box |

| Simulation Time | Nanoseconds to microseconds |

| Temperature | 300 K (physiological) |

| Pressure | 1 atm |

| Constraints | SHAKE or LINCS for bonds involving hydrogen |

Monte Carlo (MC) methods, including the Boltzmann jump technique, are alternative computational approaches for exploring the conformational space of peptides. Unlike the deterministic nature of MD, MC methods employ random sampling to generate new conformations. The acceptance of a new conformation is typically based on the Metropolis criterion, which favors lower energy states but also allows for the system to escape local energy minima and explore a wider range of conformations.

The Boltzmann jump method is a specific type of MC move that involves a large, random change in the coordinates of a part of the molecule, followed by energy minimization. This allows for more efficient sampling of conformational space compared to small, random displacements. These methods are particularly useful for identifying low-energy conformations and for overcoming the high energy barriers that can trap MD simulations in local minima.

Experimental Methods for Conformational Elucidation

Experimental techniques provide crucial data to validate and complement the findings from computational studies, offering a more complete understanding of peptide structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of peptides in solution. springernature.comnih.govnmims.edu It provides information on the connectivity of atoms, the distances between them, and the dynamics of the molecule. nmims.edu

Nuclear Overhauser Effect (NOE): The NOE is a key NMR parameter used for structure determination. uzh.ch It arises from the through-space interaction between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. By identifying and quantifying numerous NOE cross-peaks in a 2D NOESY spectrum, a set of distance restraints can be generated. These restraints, along with information about dihedral angles obtained from coupling constants, are then used in structure calculation programs to generate an ensemble of conformations consistent with the experimental data. chemrxiv.org

Table 2: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Structural Information |

| Chemical Shifts | Local electronic environment, secondary structure |

| J-Couplings | Dihedral angles (φ, ψ) |

| Nuclear Overhauser Effects (NOEs) | Interproton distances |

| Temperature Coefficients | Involvement of amide protons in hydrogen bonds |

| Amide Proton Exchange Rates | Solvent accessibility, hydrogen bonding |

X-ray crystallography is a technique that provides high-resolution, static structures of molecules in their crystalline state. nih.gov While obtaining suitable crystals of peptides can be challenging due to their inherent flexibility, a successful crystal structure provides a detailed and accurate picture of the peptide's conformation. iisc.ac.in

The process involves:

Crystallization: Growing well-ordered crystals of the peptide.

Data Collection: Diffracting X-rays through the crystal and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to determine the electron density map and build an atomic model of the peptide.

X-ray crystallography is particularly valuable for studying the interactions of peptides with their target enzymes or receptors. By co-crystallizing a peptide with its binding partner, one can obtain a detailed view of the binding mode and the specific interactions that stabilize the complex. This information is invaluable for structure-based drug design.

Stereochemical Influence of DL-Tyrosine Benzyl Ester on Higher-Order Structures

The spatial arrangement of amino acids is a fundamental determinant of peptide and protein structure and function. The vast majority of naturally occurring peptides are homochiral, composed exclusively of L-amino acids, which allows for the formation of stable and predictable higher-order structures such as α-helices and β-sheets. biopharmaspec.com The introduction of a racemic mixture, such as DL-Tyrosine Benzyl Ester, at a specific site within a peptide sequence profoundly disrupts these ordered conformations through stereochemical incompatibility.

The incorporation of a D-amino acid into a sequence of L-amino acids inherently destabilizes common secondary structures. nih.govnih.gov The peptide backbone's geometry is precisely constrained to allow for the hydrogen-bonding patterns that define helices and sheets. A D-enantiomer possesses an opposite stereochemical configuration at the α-carbon, which forces the local peptide backbone into a conformation that is incompatible with the uniform twist of an α-helix or the planar arrangement of a β-sheet. nih.gov This often results in the introduction of a structural "kink" or distortion. nih.gov Consequently, the stability of the entire secondary structure is compromised. Studies on miniproteins have shown that L-to-D substitutions generally lead to significant destabilization, with β-sheet-rich structures being potentially more sensitive than α-helical structures. nih.govresearchgate.net

When a DL-racemic mixture of an amino acid ester is used during peptide synthesis, the result is a heterogeneous population of peptide chains. At the site of incorporation, approximately half of the peptides will contain the L-enantiomer, while the other half will contain the D-enantiomer. This stereochemical diversity prevents the uniform folding and assembly required for well-defined tertiary and quaternary structures.

Key effects of incorporating DL-Tyrosine Benzyl Ester on higher-order structures include:

Disruption of Secondary Structures: A peptide designed to be α-helical will exhibit a significant reduction in helicity, as measured by techniques like Circular Dichroism (CD) spectroscopy. nih.gov The presence of the D-isomer in a large portion of the synthesized peptides acts as a helix-breaker. Similarly, the propensity to form stable β-sheets is drastically reduced because the D-amino acid disrupts the specific hydrogen-bonding registry between adjacent strands. nih.gov

Inhibition of Uniform Self-Assembly: Many peptides are designed to self-assemble into higher-order supramolecular structures like nanofibers, nanotubes, or hydrogels. nih.gov This process is highly dependent on sequence and, crucially, on stereochemistry. nih.gov While a pure L-peptide might form highly ordered fibrils, the corresponding racemic mixture will likely result in amorphous aggregates or distinctly different and less-ordered assemblies. The co-assembly of L- and D-peptides can sometimes lead to novel structures, such as nanofibers with significantly larger diameters, due to altered packing arrangements. nih.gov

Increased Conformational Heterogeneity: The presence of both stereoisomers leads to a mixed population of diastereomeric peptides. This ensemble of molecules does not adopt a single, well-defined three-dimensional shape but rather exists as a collection of different, less-structured conformers. This lack of a uniform structure can impact biological activity and receptor binding, which often depend on a precise three-dimensional fit.

The O-benzyltyrosine side chain itself contributes significant steric bulk. This large, hydrophobic group further complicates the peptide's ability to fold and pack efficiently. The disruptive effect of the D-isomer is likely amplified by the steric hindrance of the benzyl group, further preventing the close association of peptide backbones needed to form stable secondary and tertiary structures. nih.gov

The following table conceptualizes the expected impact of incorporating DL-Tyr(Bzl)-OBzl into a model peptide sequence designed to form an α-helix, based on established principles of peptide stereochemistry.

| Property | Model Peptide with L-Tyr(Bzl)-OBzl | Model Peptide with DL-Tyr(Bzl)-OBzl | Rationale |

| α-Helicity (%) | ~75% | <20% | The D-isomer in 50% of the peptides disrupts the helical hydrogen-bonding pattern. nih.govnih.gov |

| Thermal Stability (Tm) | 55 °C | Not a well-defined transition | Destabilization of the folded structure leads to a non-cooperative melting profile. nih.gov |

| Supramolecular Assembly | Uniform Nanofibers | Amorphous Aggregates | Stereochemical heterogeneity prevents the regular, ordered packing required for fibril formation. nih.gov |

| Conformational State | Homogeneous, Folded | Heterogeneous, Largely Unstructured | The peptide population consists of a mix of diastereomers with different preferred conformations. |

Note: The data presented in this table are illustrative and based on established principles of substituting D-amino acids into L-peptide sequences. They are intended to demonstrate the expected conformational consequences rather than represent specific experimental results for this exact compound.

Biochemical and Enzymatic Interaction Studies in Vitro and Non Human Systems

Evaluation of Derivatives as Enzyme Ligands (Substrates or Inhibitors)

Derivatives of O-benzyltyrosine serve as valuable probes for understanding enzyme specificity and inhibition mechanisms. The bulky, hydrophobic benzyl (B1604629) groups significantly influence how these molecules fit into the active sites of enzymes, particularly proteases.

Specificity Profiling in Protease and Metalloaminopeptidase Studies (e.g., PfA-M1)

Metalloaminopeptidases are crucial enzymes in various biological processes, including protein degradation. In the malaria parasite Plasmodium falciparum, the M1 alanyl aminopeptidase (B13392206) (PfA-M1) is essential for the final stages of hemoglobin digestion, making it a key drug target. elifesciences.org Studies utilize synthetic substrates and inhibitors to map the specificity of such enzymes.

Derivatives containing O-benzyltyrosine are used to probe the P1 position specificity of these enzymes, which refers to the enzyme's preference for the amino acid residue at the cleavage site. PfA-M1 has a broad substrate specificity, but it preferentially cleaves basic and hydrophobic amino acids. elifesciences.org The hydrophobic nature of the O-benzyltyrosine side chain makes it a useful tool for studying enzymes that accommodate large, non-polar residues in their active sites. For instance, activity-based probes incorporating a (Benzyl)Tyr-Ala structure have demonstrated high specificity for PfA-M1, enabling functional analysis of this critical parasite enzyme.

The specificity profile can be determined by incubating the enzyme with a library of peptide substrates containing various amino acids, including modified ones like O-benzyltyrosine, at the P1 position and measuring the rate of cleavage.

Structure-Activity Relationships of O-Benzyltyrosine Containing Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For enzyme inhibitors, SAR studies elucidate which functional groups are critical for binding and inhibitory potency.

In the context of O-benzyltyrosine-containing inhibitors, the benzyl group itself is a key structural feature. Its hydrophobicity and size are critical determinants of binding affinity. For example, in studies of inhibitors for the glutamine transporter ASCT2, a scaffold of substituted benzylprolines was used. nih.gov The research found that the inhibitory potency was significantly influenced by the hydrophobicity of the benzyl ring's substituent. nih.gov An increase in hydrophobicity, such as by adding a phenyl group to the benzyl moiety, led to a notable increase in apparent binding affinity. nih.gov

These findings highlight a general principle: the bulky, hydrophobic nature of the O-benzyl group can enhance binding to enzymes or transporters with corresponding hydrophobic pockets in their active or binding sites. SAR studies systematically modify this and other parts of the molecule to optimize potency and selectivity.

Below is a representative table illustrating how modifications to a hypothetical O-benzyltyrosine scaffold might influence inhibitory activity against a target enzyme.

| Compound ID | R1 Group (Modification on Benzyl Ring) | R2 Group (Modification on Amine) | IC50 (µM) |

| A-1 | -H (unsubstituted) | -H | 25 |

| A-2 | 4-Fluoro | -H | 18 |

| A-3 | 4-Phenyl | -H | 3 |

| A-4 | -H (unsubstituted) | -Methyl | 30 |

| A-5 | 4-Phenyl | -Methyl | 5 |

This table is illustrative, based on principles from SAR studies, showing how increasing hydrophobicity (A-3, A-5) can increase potency (lower IC50) nih.govscienceopen.com.

Kinetic Analysis of Enzymatic Reactions

Enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions and the factors that affect them. teachmephysiology.comyoutube.com When derivatives of H-Tyr(Bzl)-OBzl are used as substrates, kinetic analysis can determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.combiology-pages.info

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. teachmephysiology.com

Kinetic studies are performed by measuring the rate of product formation at various concentrations of the O-benzyltyrosine-containing substrate while keeping the enzyme concentration constant. biology-pages.info The data is often visualized using a Michaelis-Menten plot or a Lineweaver-Burk plot to accurately determine Km and Vmax. libretexts.org This analysis is crucial for comparing the efficiency of different enzymes or the suitability of various substrate derivatives.

Investigation of Metabolic Stability and Degradation Pathways (in vitro)

Before a compound can be considered for further development, its metabolic stability must be assessed. In vitro metabolic stability assays predict how a compound might be metabolized in the body. wuxiapptec.com These assays typically use liver fractions, such as microsomes or S9 fractions, or intact hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). wuxiapptec.combioivt.com

The stability of a compound like H-Tyr(Bzl)-OBzl or its derivatives is evaluated by incubating it with these liver preparations and measuring the decrease in the parent compound's concentration over time. bioivt.com Key parameters derived from these studies include:

Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a compound.

Compounds with high metabolic stability (long half-life, low clearance) are often preferred as they are likely to have a longer duration of action in vivo. bioivt.com The benzyl protecting groups in H-Tyr(Bzl)-OBzl are susceptible to enzymatic cleavage, and these assays can quantify the rate of such degradation pathways.

The table below shows hypothetical metabolic stability data for O-benzyltyrosine derivatives in rat liver microsomes.

| Compound ID | Half-Life (t1/2, min) | Intrinsic Clearance (µL/min/mg protein) |

| B-1 | 45 | 15.4 |

| B-2 | >60 | <11.5 |

| B-3 | 22 | 31.5 |

| B-4 | 15 | 46.2 |

This table presents illustrative data based on typical metabolic stability assays bioivt.comacs.org. A longer half-life and lower clearance value (like in compound B-2) indicate higher metabolic stability.

Interactions with Biomolecular Receptors (non-human, in vitro)

Beyond enzymes, derivatives of amino acids are frequently used to study interactions with other biomolecular targets, such as G-protein coupled receptors (GPCRs).

Studies of Binding Affinity and Selectivity (e.g., opioid receptors)

The N-terminal tyrosine residue is a critical pharmacophore for the activity of endogenous opioid peptides (e.g., enkephalins and endorphins) at opioid receptors (μ, δ, and κ). ebi.ac.uk Therefore, modified tyrosine derivatives are invaluable for probing the binding pockets of these receptors.

In vitro binding assays are used to determine the affinity and selectivity of a ligand for different receptor subtypes. nih.gov These assays typically involve cell membranes prepared from cell lines (e.g., CHO cells) that are engineered to express a specific human or non-human receptor type. nih.gov The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. researchgate.netnih.gov

Derivatives of O-benzyltyrosine can be incorporated into peptide or non-peptide scaffolds to investigate how the bulky benzyl group influences receptor interaction. The hydrophobic nature of the benzyl group may promote binding in hydrophobic subpockets within the receptor, potentially increasing affinity or altering selectivity. mdpi.com

The following table displays sample binding affinity data for hypothetical compounds tested against different opioid receptors.

| Compound ID | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| C-1 | 1.5 | 25 | 150 |

| C-2 | 120 | 5.2 | 200 |

| C-3 | 0.8 | 1.2 | 35 |

| Morphine | 2.5 | 230 | 350 |

This table is a representative example of data from opioid receptor binding assays nih.govresearchgate.net. It illustrates how different chemical structures can lead to varying affinities and selectivities (e.g., C-1 is µ-selective, C-2 is δ-selective).

Applications in Mechanistic Enzymology and Enzyme Engineering

The synthetic amino acid derivative, H-Tyr(Bzl)-DL-OBzl.HCl, serves as a valuable tool in the realms of mechanistic enzymology and enzyme engineering. Its structure, which mimics the natural amino acid tyrosine but with protective benzyl groups on both the phenolic hydroxyl and carboxyl groups, allows for the specific investigation of enzyme active sites and the development of novel biocatalysts. This section explores its utility as a substrate for dissecting enzyme mechanisms and as a component in the directed evolution and rational design of enzymes.

In mechanistic enzymology, this compound and its close derivatives are particularly useful as substrates for proteases. The ester and peptide bonds are susceptible to enzymatic hydrolysis, and the presence of the bulky benzyl groups provides a means to probe the steric and electronic constraints of an enzyme's active site. By monitoring the kinetics of the hydrolysis of this compound, researchers can deduce critical information about an enzyme's catalytic efficiency and substrate specificity.

One notable application is in the study of serine proteases such as α-chymotrypsin. While specific kinetic data for the DL-racemic mixture is not extensively documented in publicly available literature, studies on similar tyrosine benzyl ester substrates provide insight into its utility. For instance, the enzymatic hydrolysis of tyrosine benzyl esters by α-chymotrypsin can be monitored to determine key kinetic parameters.

Table 1: Kinetic Parameters for the Hydrolysis of Tyrosine Benzyl Ester by α-Chymotrypsin This table presents estimated kinetic values for the hydrolysis of a tyrosine benzyl ester substrate by the enzyme α-chymotrypsin. The data is illustrative of the types of parameters obtained in such enzymatic assays.

| Substrate Concentration [S] (mM) | Initial Velocity (v₀) (mM/min) |

|---|---|

| 0.008 | 40 |

| 0.01 | 45 |

| 0.04 | 75 |

| 0.1 | 87 |

| 2 | 90 |

| 10 | 90 |

| Estimated Vₘₐₓ | ~90 mM/min |

| Estimated Kₘ | ~0.02 mM |

Furthermore, the racemic nature of this compound makes it a suitable substrate for enzymes that exhibit stereoselectivity. An example of this is its use in the kinetic resolution of racemic mixtures by enzymes like subtilisin Carlsberg. In such studies, the enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the D and L forms. This application is not only crucial for understanding the stereochemical preferences of enzymes but also has practical implications in the asymmetric synthesis of chiral compounds.

In the field of enzyme engineering, this compound can be employed as a screening substrate in directed evolution experiments. Directed evolution is a powerful technique used to tailor enzymes for specific industrial or therapeutic applications. In a typical directed evolution workflow, a gene encoding an enzyme is mutated to create a library of enzyme variants. These variants are then screened for improved activity or altered specificity towards a target substrate.

The use of chromogenic or fluorogenic substrates is common in high-throughput screening. While this compound itself is not chromogenic, its hydrolysis can be coupled to a secondary reaction that produces a detectable signal. For example, the release of the benzyl alcohol or the free tyrosine derivative could be monitored using analytical techniques like HPLC, or by a coupled enzymatic assay that leads to a color change.

Emerging Research Avenues and Future Directions

Advancements in Orthogonal Protecting Group Chemistry for Tyrosine and its Esters

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. thieme-connect.com While the benzyl (B1604629) ether and benzyl ester in H-Tyr(Bzl)-DL-OBzl.HCl are both removable by hydrogenolysis, recent research has focused on developing milder and more selective deprotection methods. thieme-connect.comorganic-chemistry.orgsemanticscholar.org This allows for greater flexibility in complex synthetic routes where other functional groups might be sensitive to standard hydrogenolysis conditions.

One area of advancement is the use of Lewis acids for selective deprotection. For instance, certain Lewis acids can cleave benzyl ethers while leaving benzyl esters intact, and vice-versa, depending on the reaction conditions and the specific Lewis acid used. organic-chemistry.org This differential reactivity provides a valuable tool for chemists. Furthermore, the development of photoremovable protecting groups offers another layer of orthogonality, enabling deprotection with light at specific wavelengths, which is compatible with a wide range of other protecting groups and sensitive functional moieties.

Another significant development is the exploration of enzyme-catalyzed deprotection. Specific enzymes can be used to selectively cleave ester or ether linkages under very mild, aqueous conditions, offering a high degree of specificity that is often difficult to achieve with traditional chemical methods. These advancements are expanding the utility of benzyl-protected tyrosine derivatives in the synthesis of complex peptides and other biologically active molecules.

Table 1: Comparison of Deprotection Methods for Benzyl Protecting Groups

| Deprotection Method | Reagents/Conditions | Selectivity | Advantages | Limitations |

| Hydrogenolysis | H₂, Pd/C | Non-selective for Bzl ethers/esters | High efficiency, clean byproducts | Not compatible with reducible functional groups |

| Lewis Acid Catalysis | e.g., BCl₃·SMe₂ | Can be selective for ethers vs. esters | Mild conditions, good functional group tolerance | Stoichiometric amounts of reagent often needed |

| Oxidative Cleavage | e.g., DDQ (for p-methoxybenzyl) | High for specific substituted benzyl groups | Orthogonal to many other groups | Limited to specific benzyl derivatives |

| Enzymatic Cleavage | Specific hydrolases | High | Extremely mild, aqueous conditions | Enzyme availability and substrate specificity |

Development of High-Throughput Synthesis and Screening Platforms for this compound-containing libraries

The demand for new drugs and biomaterials has driven the development of high-throughput synthesis (HTS) and screening platforms. nih.gov These technologies enable the rapid creation and evaluation of large libraries of compounds, significantly accelerating the discovery process. xtalks.com this compound is a valuable building block for creating peptide libraries with modified tyrosine residues.

Peptide libraries are collections of diverse peptides that can be screened for specific biological activities, such as binding to a particular protein or inhibiting an enzyme. creative-peptides.com The incorporation of O-benzyltyrosine can introduce unique structural constraints and hydrophobic interactions, potentially leading to peptides with enhanced stability or binding affinity.

Modern HTS platforms often utilize automated parallel synthesis, where hundreds or even thousands of peptides can be synthesized simultaneously in a multi-well plate format. nih.govxtalks.com Following synthesis, these libraries can be screened using a variety of techniques, including fluorescence-based assays, mass spectrometry, and surface plasmon resonance, to identify "hit" compounds with the desired properties. creative-peptides.com The development of "one-bead-one-compound" libraries has been particularly influential, allowing for the efficient screening of millions of individual peptide sequences. nih.gov

Computational Design and Optimization of Peptidic Structures with O-Benzyltyrosine Moieties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico methods allow researchers to design and optimize peptidic structures containing O-benzyltyrosine before they are synthesized in the lab, saving time and resources. mdpi.com

Molecular docking simulations can predict how a peptide containing an O-benzyltyrosine residue will bind to a target protein. mdpi.com This information can be used to design peptides with improved binding affinity and selectivity. For example, the bulky benzyl group can be strategically positioned to fit into a hydrophobic pocket on the protein's surface, enhancing the binding interaction.

Molecular dynamics simulations can provide insights into the conformational flexibility and stability of peptides containing O-benzyltyrosine. nih.gov This is particularly important for designing peptides that can adopt a specific three-dimensional structure required for biological activity. By understanding how the O-benzyltyrosine moiety influences the peptide's structure and dynamics, researchers can rationally design peptides with desired properties. These computational approaches, combined with experimental validation, create a powerful workflow for the development of novel peptide-based therapeutics and materials. researchgate.net

Integration in Chemical Biology Probes and Tools (e.g., bio-orthogonal labels for functional studies)

Chemical biology relies on the use of specialized probes and tools to study biological processes in their native environment. This compound can be a precursor for creating modified tyrosine residues that can be incorporated into peptides and proteins to serve as bio-orthogonal labels. princeton.edu

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov By incorporating a bio-orthogonally reactive group onto the tyrosine side chain, researchers can selectively label and study the function of specific proteins. For example, a tyrosine residue could be modified with an azide (B81097) or alkyne group, which can then be selectively reacted with a fluorescent probe or other reporter molecule via "click chemistry." princeton.edursc.org

The benzyl protecting group on the tyrosine hydroxyl can be strategically removed to allow for site-specific modification. This approach has been used to develop probes for studying protein-protein interactions, enzyme activity, and post-translational modifications. The ability to selectively label proteins containing modified tyrosine residues provides a powerful tool for dissecting complex biological pathways. researchgate.net

Exploration in Non-Traditional Peptide Synthesis Methodologies (e.g., reactive extrusion)

While solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis, researchers are continuously exploring alternative and more sustainable methodologies. mtoz-biolabs.commaastrichtuniversity.nl One such emerging technique is reactive extrusion, which offers a solvent-less or solvent-free approach to peptide bond formation. acs.orgresearchgate.net

Reactive extrusion involves mixing and reacting the starting materials in a twin-screw extruder. 5z.com The mechanical forces and controlled temperature within the extruder facilitate the chemical reaction, often without the need for large volumes of hazardous solvents. researchgate.netpolypeptide.com This method is particularly attractive from a green chemistry perspective, as it can significantly reduce waste and energy consumption. 5z.com

The application of reactive extrusion to the synthesis of peptides containing modified amino acids like O-benzyltyrosine is an active area of research. researchgate.net Successfully adapting this technology for more complex peptides could offer a more environmentally friendly and scalable alternative to traditional solution-phase and solid-phase methods. acs.orgresearchgate.net Other non-traditional methods being explored include flow chemistry and enzymatic peptide synthesis, each offering unique advantages in terms of efficiency, control, and sustainability. mtoz-biolabs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products